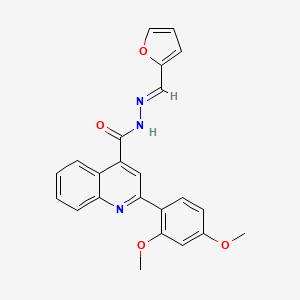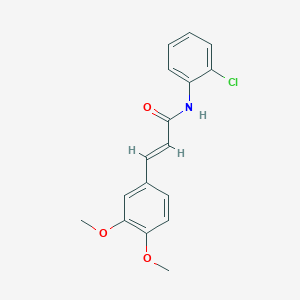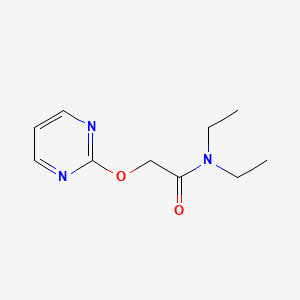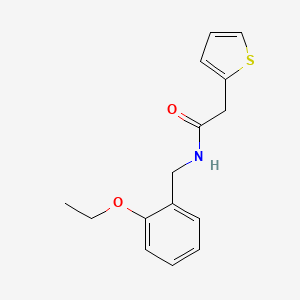
2-(2,4-dimethoxyphenyl)-N'-(2-furylmethylene)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dimethoxyphenyl)-N'-(2-furylmethylene)-4-quinolinecarbohydrazide, also known as DMFQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMFQ belongs to the class of quinoline derivatives, which have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, antifungal, antibacterial, and antiviral activities.
Scientific Research Applications
Analytical Applications
A study discussed the use of a related fluorogenic labelling reagent in pre-column derivatization for HPLC separation of chlorophenols, highlighting its utility in detecting pharmaceutical contaminants with high sensitivity and specificity R. Gatti et al., 1997.
Synthesis and Biological Activities
Research on disease-modifying antirheumatic drugs led to the synthesis and activity study of metabolites of a related compound, which showed anti-inflammatory effects, underscoring the potential for therapeutic applications A. Baba et al., 1998.
Novel Synthesis Methods
The synthesis of quino[1,2‐c]quinazolines via intermediates related to the compound demonstrates the versatility of these molecules in generating a wide array of heterocyclic compounds, which could have various chemical and pharmaceutical applications S. Phillips & R. Castle, 1980.
Antimicrobial Activities
Another study focused on the synthesis of pyrrolylthieno[2,3-b]-quinoline derivatives, including carbohydrazide derivatives, and evaluated their antibacterial and antifungal activities. This research illustrates the potential of such compounds in developing new antimicrobial agents A. Geies et al., 1998.
Chemical Sensing Applications
A quinoline-based compound was identified as a chemosensor for 2,4,6-trinitrophenol (TNP), demonstrating the compound's utility in detecting explosive materials through a specific fluorescence quenching mechanism. This highlights the potential use of related compounds in environmental and security applications S. Halder et al., 2018.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-15-9-10-18(22(12-15)29-2)21-13-19(17-7-3-4-8-20(17)25-21)23(27)26-24-14-16-6-5-11-30-16/h3-14H,1-2H3,(H,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWCXWXDLLEGNE-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)



![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)




![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)